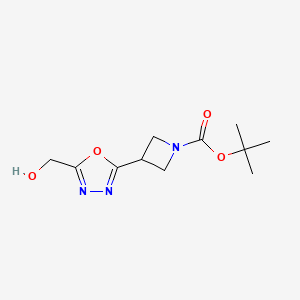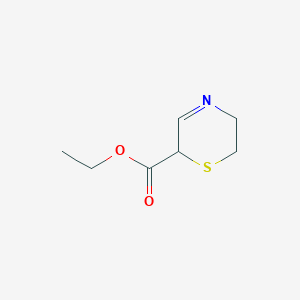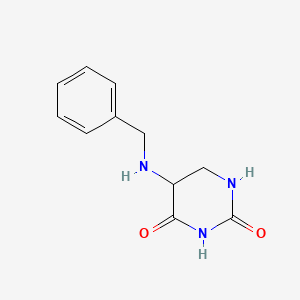
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea . The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines and pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Applications De Recherche Scientifique
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent inhibitory activity against cyclin-dependent kinases.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of various bioactive compounds.
Uniqueness
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-(benzylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c15-10-9(7-13-11(16)14-10)12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,13,14,15,16) |
Clé InChI |
JEQUYTQGDNXZPV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC(=O)N1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


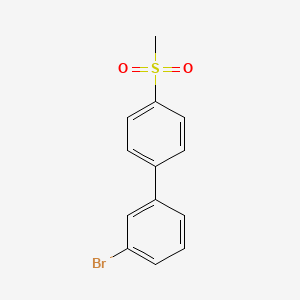
![(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B15123042.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
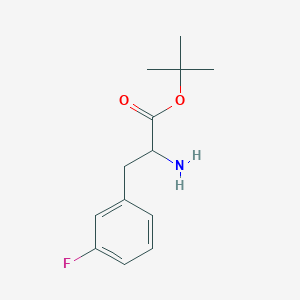
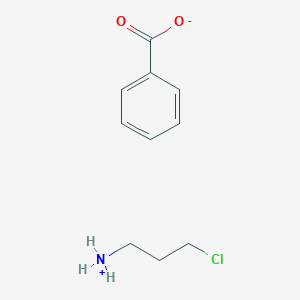
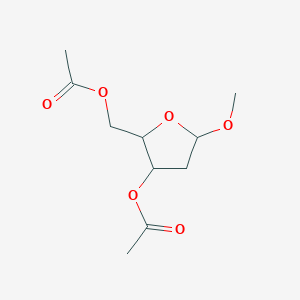
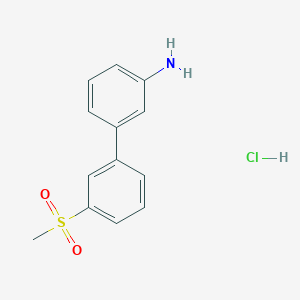
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)
![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
